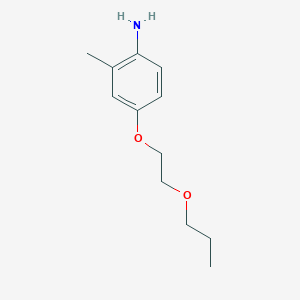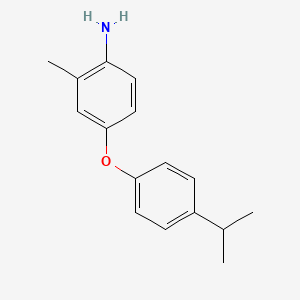![molecular formula C15H16N2O2 B3172862 N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide CAS No. 946742-90-1](/img/structure/B3172862.png)
N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide
Übersicht
Beschreibung
“N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide” is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.3 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H16N2O2/c1-10-8-14 (6-7-15 (10)16)19-13-5-3-4-12 (9-13)17-11 (2)18/h3-9H,16H2,1-2H3, (H,17,18) . This indicates that the compound contains a phenyl ring attached to an acetamide group via a phenoxy linker, with an amino group and a methyl group on the phenyl ring.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 256.3 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the literature I have access to.Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
A study by Werbel et al. (1986) highlights the antimalarial potency of a series of compounds including N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide. These compounds demonstrated high activity against Plasmodium berghei in mice, showing promise in primate models and potential for extended protection against infection even after oral administration. This suggests their potential clinical application in treating malaria (Werbel et al., 1986).
Synthesis and Applications in Drug Development
Magadum and Yadav (2018) discuss the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. This research is significant in the pharmaceutical industry for the development of new antimalarial medications (Magadum & Yadav, 2018).
Development of β3-Adrenergic Receptor Agonists
Maruyama et al. (2012) synthesized a series of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, showing potent agonistic activity against the β3-adrenergic receptor. This receptor is a target for obesity and type 2 diabetes treatments, indicating the compound's potential in therapeutic applications (Maruyama et al., 2012).
Green Synthesis in Dye Production
Zhang Qun-feng (2008) explored the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a significant intermediate in azo disperse dye production. This study indicates the compound's relevance in the textile industry and highlights environmentally friendly production methods (Zhang Qun-feng, 2008).
Anticonvulsant and Pain-Attenuating Properties
King et al. (2011) studied primary amino acid derivatives, including N-phenyl-(2-aminothiazol-4-yl)acetamides, demonstrating pronounced anticonvulsant activities and pain-attenuating properties. This research contributes to the development of new drugs for epilepsy and pain management (King et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(4-amino-3-methylphenoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-8-14(6-7-15(10)16)19-13-5-3-4-12(9-13)17-11(2)18/h3-9H,16H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTOSAWUFMCTSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC(=C2)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172818.png)





![4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine](/img/structure/B3172868.png)

![4-([1,1'-Biphenyl]-4-yloxy)-2-methylphenylamine](/img/structure/B3172872.png)

